PAR-1 (1-6) (mouse, rat)

Description

BenchChem offers high-quality PAR-1 (1-6) (mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAR-1 (1-6) (mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

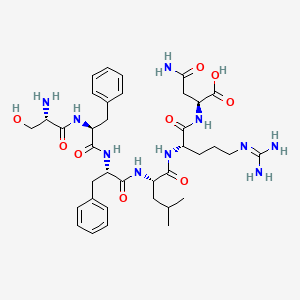

Molecular Formula |

C37H54N10O9 |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C37H54N10O9/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

YFLNMDICXALSPE-AQRCPPRCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Protease-Activated Receptor 1 (PAR-1) in Murine and Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 1 (PAR-1) is the prototypical member of a family of G-protein coupled receptors (GPCRs) distinguished by their unique proteolytic mechanism of activation. Unlike typical GPCRs that are reversibly activated by soluble ligands, PARs are irreversibly cleaved by serine proteases, such as thrombin, unmasking a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to activate the receptor.[1] PAR-1 is expressed on a wide variety of cells, including endothelial cells, neurons, fibroblasts, and immune cells, where it mediates a host of physiological and pathological processes, from hemostasis and inflammation to cancer progression and neuro-inflammation.[2][3]

A critical distinction in PAR-1 biology exists between primates and rodents. While human platelets express PAR-1 as a primary thrombin receptor, mouse and rat platelets do not express PAR-1 , relying instead on PAR-3 and PAR-4 for thrombin-mediated activation.[3] This fundamental difference makes murine and rat models invaluable tools for investigating the non-platelet functions of PAR-1 in complex in vivo systems, such as its role in endothelial barrier regulation, neuroprotection, and fibrosis, without the confounding effects of PAR-1-mediated platelet aggregation. This guide provides a comprehensive technical overview of the PAR-1 mechanism of action in mouse and rat models, focusing on its molecular activation, downstream signaling cascades, quantitative functional data, and key experimental protocols.

The Molecular Mechanism of PAR-1 Activation: A Tale of Biased Agonism

The activation of PAR-1 is an irreversible proteolytic event. The canonical activator, thrombin, cleaves the receptor's N-terminal exodomain at arginine-41 (R41), exposing the tethered ligand sequence SFLLRN in rodents, which then binds to the receptor's second extracellular loop to initiate signaling.[4][5]

However, PAR-1 can be activated by other proteases, including Activated Protein C (APC), Factor Xa, and various matrix metalloproteinases (MMPs), which can cleave the receptor at different sites.[5] This differential cleavage leads to the exposure of distinct tethered ligands and the stabilization of unique receptor conformations, a phenomenon known as biased signaling .

-

Canonical Activation (Thrombin): Cleavage at R41 typically leads to coupling with Gαq and Gα12/13, initiating pro-inflammatory, pro-thrombotic, and barrier-disruptive signaling pathways.[5]

-

Biased Activation (APC): In contrast, APC cleaves PAR-1 at arginine-46 (R46), which preferentially engages β-arrestin-2-dependent pathways, leading to cytoprotective, anti-inflammatory, and endothelial barrier-stabilizing effects.[5][6]

The generation of cleavage-site mutant mice (e.g., Par1-R41Q) has been instrumental in dissecting the distinct in vivo consequences of these biased signaling pathways in models of sepsis and stroke.[5][7]

Downstream Signaling Pathways

Upon activation, PAR-1 couples to several heterotrimeric G-protein families to initiate distinct intracellular signaling cascades. The specific pathways engaged are cell-type dependent and influenced by the activating protease.

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to endothelial permeability and inflammation.[2][8]

-

Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation, actin-myosin contractility, and endothelial barrier disruption.[3]

-

Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

MAPK, PI3K/Akt, and NF-κB Pathways: PAR-1 activation can also trigger the phosphorylation of key signaling nodes, including Extracellular signal-Regulated Kinase (ERK), Akt (Protein Kinase B), and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). These pathways are critically involved in regulating cell survival, apoptosis, and inflammation.[9] Studies in rat lung ischemia-reperfusion models have shown that PAR-1 antagonists can attenuate injury by downregulating the PI3K, NF-κB, and MAPK pathways.[9]

Quantitative Analysis of PAR-1 Function in Rodent Models

The following tables summarize key quantitative data from studies of PAR-1 function in mouse and rat systems.

Table 1: Potency of PAR-1 Agonists and Antagonists

| Compound | Type | Species/System | Assay | Potency (EC50 / IC50 / Ki) | Reference(s) |

| TFLLR-NH₂ | Agonist | Rat Cultured Neurons | Ca²⁺ Mobilization | EC₅₀: 1.9 µM | [8] |

| Thrombin | Agonist | Rat Cultured Neurons | Ca²⁺ Mobilization | EC₅₀: 23.9 mU/mL | [8] |

| Thrombin | Agonist | Human Endothelial Cells | Barrier Protection | Effective Conc: 50-75 pM | [10][11] |

| Vorapaxar (SCH 530348) | Antagonist | Human Platelets | Thrombin-induced Aggregation | IC₅₀: 47 nM | [12][13] |

| Vorapaxar (SCH 530348) | Antagonist | Human PAR-1 | Receptor Binding | Kᵢ: 8.1 nM | [12][13][14] |

| SCH 79797 | Antagonist | Human PAR-1 | haTRAP Binding | IC₅₀: 70 nM, Kᵢ: 35 nM | [15][16][17] |

| SCH 79797 | Antagonist | Rat Heart (Isolated) | I/R Injury Protection | Optimal Conc: 1 µM | |

| SCH 79797 | Antagonist | Rat (in vivo) | I/R Injury Protection | Optimal Dose: 25 µg/kg |

Note: Many potency values are derived from human systems due to the focus of drug development on human PAR-1. However, these antagonists are widely used as tool compounds in rat models. Vorapaxar has been shown to be ineffective at blocking rat and mouse PAR-1 activation.

Table 2: Quantitative Physiological Outcomes in Rodent Models

| Model System | Measurement | Effect of PAR-1 Deletion or Antagonism | Magnitude of Effect | Reference(s) |

| Mouse Stroke (MCAo) | Infarct Volume | Reduction | PAR-1⁻/⁻ mice show significantly reduced infarct volume vs. WT. | |

| Mouse Stroke (MCAo) | Thrombin Activity (Ischemic Hemisphere) | Reduction | WT: 21.2 ± 1.0 mU/ml; PAR-1⁻/⁻: 17.2 ± 1.0 mU/ml. | |

| Rat Lung (Ischemia/Reperfusion) | Inflammatory Cytokines (CINC-1, IL-6, TNF-α) | Reduction | SCH 530348 treatment significantly attenuated cytokine levels. | [9] |

| Mouse Lung (Thrombin Challenge) | Albumin Permeability-Surface Area Product | Abrogation | ~7-fold increase in WT lungs prevented in PAR-1⁻/⁻ lungs. | [1] |

| Rat Heart (Ischemia/Reperfusion) | Myocardial Necrosis | Reduction | SCH 79797 (25 µg/kg) significantly reduced infarct size. | |

| Mouse Model of Prostatitis | Prostate Inflammation Score | Reduction | PAR-1 antagonist (RWJ 56110) significantly reduced macroscopic damage score. |

Key Experimental Protocols in Rodent PAR-1 Research

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key in vivo and in vitro experiments used to study PAR-1 in mice and rats.

Protocol 4.1: Middle Cerebral Artery Occlusion (MCAo) Model in Mice

This model is widely used to study the role of PAR-1 in ischemic stroke and neuroprotection.

-

Anesthesia: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.[17]

-

Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]

-

Occlusion: Ligate the distal ECA. Place a temporary ligature around the CCA. Make a small incision in the ECA stump and insert a silicon-coated monofilament (e.g., 180-220 µm tip diameter).[16]

-

Filament Advancement: Advance the filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.[16]

-

Reperfusion (for transient MCAO): After a defined occlusion period (e.g., 30-60 minutes), withdraw the filament to allow reperfusion. Suture the neck incision.[16][17]

-

Post-Operative Care: Allow the animal to recover in a heated cage. Administer analgesics as required.

-

Outcome Assessment (e.g., at 24h): Euthanize the mouse and harvest the brain. Slice the brain into 1-2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted (viable) tissue stains red, while the infarcted area remains white. Calculate the infarct volume as a percentage of the contralateral hemisphere.[17]

Protocol 4.2: Isolated Perfused Rat Lung Model

This ex vivo model allows for the direct assessment of PAR-1's role in pulmonary vascular permeability and inflammation, independent of systemic hemodynamic changes.

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with pentobarbital sodium). Perform a tracheostomy and ventilate the lungs with a gas mixture (e.g., 5% CO₂ in air).[9][15]

-

Surgical Isolation: Perform a median sternotomy. Inject heparin into the right ventricle. Cannulate the pulmonary artery and the left atrium.[15]

-

Perfusion Circuit: Perfuse the lungs via the pulmonary artery cannula using a peristaltic pump at a constant rate (e.g., 8-10 mL/min). The perfusate is typically a physiological salt solution containing bovine albumin, which is collected from the left atrial cannula and recirculated. Maintain the temperature at 37°C.[9][15]

-

Parameter Monitoring: Place the entire preparation on an electronic balance to continuously monitor lung weight as an index of edema formation. Measure pulmonary arterial pressure.

-

Experimental Intervention: After a stabilization period, introduce PAR-1 agonists (e.g., thrombin, TFLLR-NH₂) or antagonists (e.g., SCH 530348) into the perfusate.[9]

-

Data Collection: Measure changes in lung weight, pulmonary arterial pressure, and the capillary filtration coefficient (Kfc) to assess vascular permeability. Collect perfusate samples to measure inflammatory mediators.[9]

Protocol 4.3: In Vitro Calcium Mobilization Assay

This cell-based assay is fundamental for quantifying receptor activation by measuring a key downstream signal of Gαq coupling.

-

Cell Culture: Plate rodent endothelial or neuronal cells onto a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in loading buffer, often containing probenecid to prevent dye extrusion. Incubate for approximately 1 hour at room temperature or 37°C in the dark.[4]

-

Compound Preparation: Prepare serial dilutions of PAR-1 agonists (e.g., Thrombin, TFLLR-NH₂) or a fixed concentration of an antagonist for pre-incubation.

-

Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Establish a baseline fluorescence reading. The instrument then automatically adds the agonist to the wells and immediately begins recording the change in fluorescence intensity over time.[4]

-

Data Analysis: The peak fluorescence signal corresponds to the maximum intracellular calcium concentration. Plot the peak fluorescence (minus baseline) against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value. For antagonists, the shift in the agonist's dose-response curve is used to determine potency (IC₅₀ or Kᵢ).

Protocol 4.4: Western Blot Analysis for PAR-1 Signaling

This technique is used to detect changes in the phosphorylation state of downstream kinases, providing a direct measure of signaling pathway activation.

-

Cell/Tissue Lysis: Treat cultured cells or harvested tissue with a PAR-1 agonist for a defined period. Immediately lyse the cells/tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[12]

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[12]

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

The study of PAR-1 in mouse and rat models offers a unique and powerful platform for elucidating its diverse biological roles, particularly in the vasculature and nervous system. The absence of PAR-1 on rodent platelets simplifies the interpretation of in vivo experiments, allowing researchers to focus specifically on the receptor's function in endothelial cells, neurons, and other non-hematopoietic cells. A thorough understanding of its complex activation mechanism, including the concept of biased signaling, and its downstream pathways is critical for the rational design and evaluation of novel therapeutics. The quantitative data and detailed protocols presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to investigate and modulate PAR-1 signaling in preclinical research.

References

- 1. Activated protein C signals through the thrombin receptor PAR1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CLIC4 regulates endothelial barrier control by mediating PAR1 signaling via RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Concentration dependent dual effect of thrombin in endothelial cells via PAR-1 and PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SCH-79797 |PAR1 inhibitor/antagonist | CAS 245520-69-8 | Buy SCH79797 from Supplier InvivoChem [invivochem.com]

- 15. medkoo.com [medkoo.com]

- 16. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Function of SFFLRN Peptide in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of the synthetic peptide Ser-Phe-Phe-Leu-Arg-Asn (SFFLRN) and related analogs in rodent models. SFFLRN is a well-established agonist of Protease-Activated Receptors (PARs), primarily PAR1, and to some extent PAR2. Its application in preclinical research has been pivotal in elucidating the roles of these receptors in a variety of physiological and pathophysiological processes, most notably inflammation and pain. This document synthesizes key findings, presents quantitative data from rodent studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways.

Core Functions in Rodent Models: Inflammation and Nociception

In rodent models, SFFLRN and its analogs consistently demonstrate pro-inflammatory and pro-nociceptive effects. Administration of these peptides, typically via intraplantar or intrathecal routes, elicits measurable inflammatory responses and heightened pain sensitivity, making them valuable tools for studying the mechanisms of inflammatory pain.

Inflammatory Response: Edema Formation

Intraplantar injection of PAR2-activating peptides, such as SLIGRL-NH2, a functional analog of SFFLRN for PAR2, induces a significant and time-dependent inflammatory edema in the paws of rats. This swelling is a hallmark of the acute inflammatory response and can be quantified by measuring the increase in paw volume.

Table 1: Effect of Intraplantar Injection of PAR2-Activating Peptides on Paw Edema in Rats

| Treatment Group | Dose (µ g/paw ) | Time Post-Injection (hours) | Mean Increase in Paw Volume (mL ± SEM) |

| Vehicle | - | 1 - 6 | Negligible |

| SLIGRL-NH2 | 500 | 1 | ~0.45 ± 0.05 |

| 2 | ~0.60 ± 0.07 | ||

| 3 | ~0.65 ± 0.08 | ||

| 4 | ~0.60 ± 0.07 | ||

| 5 | ~0.55 ± 0.06 | ||

| 6 | ~0.50 ± 0.05 | ||

| tc-LIGRLO-NH2 | 100 | 1 | ~0.35 ± 0.04 |

| 2 | ~0.50 ± 0.06 | ||

| 3 | ~0.55 ± 0.07 | ||

| 4 | ~0.50 ± 0.06 | ||

| 5 | ~0.45 ± 0.05 | ||

| 6 | ~0.40 ± 0.04 | ||

| tc-LIGRLO-NH2 | 500 | 1 | ~0.50 ± 0.06 |

| 2 | ~0.70 ± 0.08 | ||

| 3 | ~0.75 ± 0.09 | ||

| 4 | ~0.70 ± 0.08 | ||

| 5 | ~0.65 ± 0.07 | ||

| 6 | ~0.60 ± 0.06 |

Data synthesized from Vergnolle et al., 1999.[1]

Nociceptive Response: Thermal Hyperalgesia and Mechanical Allodynia

Activation of PAR1 and PAR2 in the peripheral and central nervous systems is strongly linked to the development of pain hypersensitivity. In rodent models, this is typically assessed by measuring changes in the withdrawal threshold to thermal and mechanical stimuli.

Thermal Hyperalgesia: Intraplantar injection of a PAR2-activating peptide (PAR2-AP) in mice leads to a sustained decrease in the paw withdrawal latency to a thermal stimulus, indicating thermal hyperalgesia.[2]

Table 2: Effect of Intraplantar Injection of PAR2-Activating Peptide on Thermal Hyperalgesia in Mice

| Treatment Group | Dose (µ g/paw ) | Time Post-Injection (hours) | Paw Withdrawal Latency (seconds) |

| Control (PAR2-RP) | 1 | 0.5 - 4 | No significant change from baseline |

| PAR2-AP | 1 | 0.5 | Decreased from baseline |

| 1 | Sustained decrease | ||

| 2 | Sustained decrease | ||

| 4 | Sustained decrease |

Data synthesized from Vergnolle et al., 2001.[2]

Signaling Pathways of SFFLRN

SFFLRN exerts its effects by activating PAR1 and, to a lesser extent, PAR2. These are G protein-coupled receptors (GPCRs) that are uniquely activated by proteolytic cleavage of their extracellular N-terminus, which exposes a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides like SFFLRN mimic this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.

Upon binding, PAR1 can couple to multiple G protein subtypes, including Gαq, Gα12/13, and Gαi, as well as signal through β-arrestin pathways. This promiscuous coupling allows for the activation of a diverse array of downstream signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of SFFLRN and its analogs in rodent models.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute inflammatory response.

-

Animals: Male Sprague-Dawley rats (150-200 g) are used.

-

Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Peptide Administration: A solution of the PAR-activating peptide (e.g., SLIGRL-NH2 or tc-LIGRLO-NH2) dissolved in sterile saline is injected subplantarly into the right hind paw. A typical injection volume is 50 µL.

-

Induction of Edema: Immediately following peptide injection, 100 µL of a 1% carrageenan suspension in saline is injected into the same paw to induce inflammation.

-

Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volume. Data are typically expressed as the mean increase in paw volume (mL) ± SEM.

Assessment of Thermal Hyperalgesia in Mice

This method quantifies the sensitivity to a noxious thermal stimulus.

-

Animals: Male C57BL/6 mice are used.

-

Acclimatization: Mice are placed in individual Plexiglas chambers on a heated glass floor and allowed to acclimate for at least 30 minutes.

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined using a plantar test apparatus. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded.

-

Peptide Administration: A solution of the PAR2-activating peptide (1 µg in 5 µL of saline) is injected intraplantarly into the hind paw.[2]

-

Post-Injection Measurement: Paw withdrawal latency is measured at various time points (e.g., 30 minutes, 1, 2, and 4 hours) after peptide injection.

-

Data Analysis: A decrease in paw withdrawal latency compared to the baseline measurement indicates thermal hyperalgesia. Data are presented as the mean paw withdrawal latency (seconds) ± SEM.

Assessment of Mechanical Allodynia in Rodents

This protocol measures the sensitivity to a normally non-painful mechanical stimulus.

-

Animals: Rats or mice are used.

-

Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

-

Baseline Measurement: The 50% paw withdrawal threshold is determined using a set of calibrated von Frey filaments. The filaments are applied to the plantar surface of the hind paw in ascending order of force until the animal withdraws its paw. The "up-down" method of Dixon is commonly used to determine the threshold.

-

Peptide Administration: The SFFLRN peptide or its analog is administered, typically via intraplantar or intrathecal injection, at the desired dose.

-

Post-Injection Measurement: The paw withdrawal threshold is reassessed at specific time points after peptide administration.

-

Data Analysis: A decrease in the paw withdrawal threshold (in grams) indicates the development of mechanical allodynia. Data are reported as the mean withdrawal threshold (g) ± SEM.

Conclusion

The SFFLRN peptide and its analogs are indispensable tools for investigating the roles of PAR1 and PAR2 in rodent models of inflammation and pain. Their ability to reliably induce quantifiable inflammatory and nociceptive responses provides a robust platform for screening novel anti-inflammatory and analgesic compounds. The detailed signaling pathways activated by these peptides offer multiple targets for therapeutic intervention. The experimental protocols outlined in this guide provide a standardized framework for researchers to conduct reproducible and meaningful preclinical studies in the fields of pharmacology and neuroscience. Further research focusing on the specific dose-response effects of SFFLRN on mechanical allodynia and the elucidation of the complete signaling network will continue to enhance our understanding of PAR-mediated pathophysiology.

References

- 1. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-Activated Receptor 2 Sensitizes the Capsaicin Receptor Transient Receptor Potential Vanilloid Receptor 1 to Induce Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protease-Activated Receptors (PARs) in Murine Inflammation: A Technical Guide

Abstract

Protease-Activated Receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that play a critical role in translating extracellular proteolytic activity into intracellular signaling, thereby orchestrating a wide array of physiological and pathological processes, including inflammation. This technical guide provides an in-depth examination of the four canonical members of the PAR family—PAR-1, PAR-2, PAR-3, and PAR-4—and their multifaceted roles in murine models of inflammation. We explore their distinct activation mechanisms, divergent signaling pathways, and the often dichotomous pro- and anti-inflammatory functions they exhibit depending on the activating protease, cellular context, and underlying inflammatory milieu. This document summarizes key quantitative data from murine studies, details relevant experimental protocols, and provides visual representations of signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of inflammation and immunology.

Introduction to Protease-Activated Receptors (PARs)

Protease-Activated Receptors are distinguished by their novel activation mechanism. Unlike typical GPCRs that are activated by ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus by serine proteases such as thrombin or trypsin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's body to initiate signal transduction.[3][4] This family consists of four well-characterized members, PAR-1 through PAR-4, which are central to hemostasis, thrombosis, and inflammation.[5][6][7]

It is crucial to distinguish this receptor family from other proteins sharing the "PAR" acronym. Notably, PAR-3 and PAR-6 are also names for essential components of the cell polarity complex, which are functionally distinct from the GPCRs discussed herein, although the polarity protein PAR-3 does have an indirect role in regulating vascular inflammation.[8] Similarly, the tumor suppressor Par-4 (Prostate Apoptosis Response-4) is an entirely different protein involved in apoptosis.[9] This guide focuses exclusively on the four protease-activated receptor GPCRs (PAR-1, PAR-2, PAR-3, and PAR-4) and their roles in inflammatory responses observed in murine models.

The Role of PAR-1 in Murine Inflammation

PAR-1 is perhaps the most studied member of the family, exhibiting a remarkable dual functionality in inflammation, a phenomenon known as biased agonism.[4][10] The specific inflammatory outcome—either pro- or anti-inflammatory—is dictated by the activating protease.

Pro-inflammatory Functions

Activation of PAR-1 by the coagulation protease thrombin is predominantly pro-inflammatory. This signaling promotes endothelial barrier disruption, leading to increased vascular permeability, edema, and the recruitment of granulocytes.[2][11] In murine models of inflammatory bowel disease (IBD), such as trinitrobenzene sulfonic acid (TNBS)-induced colitis, which is characterized by a T-helper 1 (Th1) cytokine profile, PAR-1 activation exacerbates weight loss, tissue damage, and immune cell infiltration.[2] Agonists of PAR-1 have been shown to stimulate the release of pro-inflammatory cytokines like IL-6 and IL-8 from epithelial cells.[2]

Anti-inflammatory and Cytoprotective Functions

In stark contrast, cleavage of PAR-1 by activated protein C (APC) initiates a cytoprotective and anti-inflammatory signaling cascade.[4][12] This pathway is critical for stabilizing the endothelial barrier, reducing vascular leakage, and suppressing inflammatory responses.[4][13] Furthermore, the role of PAR-1 is context-dependent on the type of inflammation. In a murine model of oxazolone-induced colitis, which involves a Th2 cytokine profile, PAR-1 activation was found to be anti-inflammatory, reducing the hallmarks of colitis.[14] In this context, PAR-1 deficiency or antagonism worsened the disease, highlighting an endogenous modulatory role for the receptor.[14]

PAR-1 Signaling Pathways

PAR-1 couples to several G-proteins, including Gαq, Gα12/13, and Gαi, as well as β-arrestins, to mediate its diverse effects.[4] Thrombin-induced pro-inflammatory signaling typically proceeds through Gαq and Gα12/13, leading to endothelial contraction and barrier disruption.[4] Conversely, APC-mediated cytoprotection involves biased signaling that can be dependent on the endothelial protein C receptor (EPCR) and may involve β-arrestin pathways that stabilize the endothelial barrier.[12]

Quantitative Data from Murine Models

| Model | PAR-1 Modulation | Key Findings | Reference |

| TNBS-Induced Colitis (Th1) | Agonist (TFLLR-NH₂) | Exacerbated weight loss, increased colon damage score, and myeloperoxidase (MPO) activity. | [2] |

| Antagonist/Deficiency | Significantly decreased mortality and severity of colitis. | [2] | |

| Oxazolone-Induced Colitis (Th2) | Agonist | Inhibited colitis, reducing MPO activity, damage score, and inflammatory cytokine mRNA. | [14] |

| Antagonist/Deficiency | Exacerbated colitis, indicating an endogenous anti-inflammatory role. | [14] | |

| Oxazolone-Induced Dermatitis | Agonist (TFLLR-NH₂) | Increased ear swelling (p=0.0279), CD68 expression (p<0.0001), and iNOS expression (p=0.0212). | [15] |

| Antagonist (RWJ 56110) | Reduced ear swelling (p=0.0322), CD68 expression (p=0.0036), and iNOS expression (p=0.0104). | [15] | |

| Sickle Cell Disease (TNFα challenge) | R41Q Mutation (Thrombin-insensitive) | Reduced plasma levels of TAT complexes, IL-6, and HMGB1. | [10] |

Key Experimental Protocol: TNBS-Induced Colitis

-

Animals: C57BL/6 mice (wild-type or PAR-1 deficient).

-

Induction: Mice are lightly anesthetized. A 3.5 F catheter is inserted 4 cm into the colon. 100 µL of TNBS solution (1 mg/kg in 50% ethanol) is slowly instilled.[2]

-

Treatment: A selective PAR-1 agonist (e.g., TFLLR-NH₂, 1 mg/kg) or antagonist is administered intracolonically daily. Control groups receive saline or a control peptide.[2]

-

Monitoring: Body weight is recorded daily.

-

Endpoint Analysis (Day 3-5):

-

Mice are euthanized, and the colon is excised.

-

Macroscopic Damage Score: The colon is scored based on the presence of inflammation, ulceration, and adhesions.

-

Myeloperoxidase (MPO) Assay: A segment of the colon is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

-

Histology: Colonic tissue is fixed in formalin, sectioned, and stained with H&E to assess inflammatory cell infiltrates, epithelial damage, and mucosal thickening.

-

The Role of PAR-2 in Murine Inflammation

Similar to PAR-1, PAR-2 has a complex, context-dependent role in inflammation, activated by proteases like trypsin, mast cell tryptase, and certain coagulation factors.[1][16]

Pro-inflammatory Functions

PAR-2 is strongly implicated in neurogenic inflammation and pain.[16] Its activation on sensory nerves can lead to the release of neuropeptides that cause vasodilation and plasma extravasation.[17] In various models, PAR-2 signaling through pathways like MAPK and NF-κB induces the expression of pro-inflammatory cytokines and leukocyte adhesion molecules.[16][18] In epithelial and endothelial cells, PAR-2 can synergize with Toll-like receptors (TLRs) to augment pro-inflammatory responses.[19]

Anti-inflammatory and Protective Functions

Conversely, PAR-2 activation can exert potent anti-inflammatory effects, particularly in the context of macrophage polarization. In LPS-stimulated murine macrophages, PAR-2 activation suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) while significantly enhancing the expression of the anti-inflammatory cytokine IL-10.[19][20] This suggests a role for PAR-2 in re-establishing homeostasis after an inflammatory insult.[20] In a murine model of Pseudomonas aeruginosa pneumonia, PAR-2 deficient mice exhibited more severe lung inflammation, injury, and diminished bacterial clearance, indicating a protective role for PAR-2 in host defense against bacterial infection.[21]

PAR-2 Signaling Pathways

PAR-2 activation initiates signaling through multiple G-protein α subunits, including Gαq, Gαi, and Gα12/13, as well as via G-protein-independent β-arrestin pathways.[3] Downstream cascades include the activation of phospholipase C (PLC), leading to increased intracellular calcium and protein kinase C (PKC) activation, and the stimulation of the MAPK/ERK and NF-κB pathways, which regulate the transcription of numerous inflammatory genes.[16][18]

Quantitative Data from Murine Models

| Model | PAR-2 Modulation | Key Findings | Reference |

| LPS-Stimulated Macrophages | Agonist (SLIGKV-NH₂) | Enhanced IL-10 mRNA and protein expression. Suppressed TNF-α, IL-6, and IL-12 gene expression. | [19] |

| Deficiency (PAR-2⁻/⁻) | Diminished LPS-induced IL-10 expression. Increased KC (CXCL1) mRNA and protein. | [19] | |

| P. aeruginosa Pneumonia | Deficiency (PAR-2⁻/⁻) | Higher bronchoalveolar lavage (BALF) neutrophil counts, protein concentration, and TNF-α levels. Markedly reduced IFN-γ levels. Diminished bacterial clearance. | [21] |

Key Experimental Protocol: Murine Macrophage Stimulation

-

Cell Isolation: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of wild-type and PAR-2⁻/⁻ mice and cultured for 7 days in L929-conditioned medium to promote differentiation.

-

Stimulation: Differentiated macrophages are plated and stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL from E. coli O111:B4).[19]

-

Treatment: Concurrently with LPS, cells are treated with a PAR-2 activating peptide (AP), SLIGKV-NH₂ (e.g., 100 µM), or a control peptide.[19]

-

Endpoint Analysis:

-

mRNA Analysis (4-6 hours): RNA is extracted from the cells. Quantitative real-time PCR (qPCR) is performed to measure the relative expression of target genes (e.g., Il10, Tnf, Il6, Il12b) normalized to a housekeeping gene.

-

Protein Analysis (24 hours): Cell culture supernatants are collected. Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the concentration of secreted cytokines (e.g., IL-10, TNF-α, KC).

-

The Role of PAR-4 in Murine Inflammation

PAR-4 is activated by thrombin (though at higher concentrations than PAR-1), trypsin, and cathepsin G.[5][22] Its role in murine inflammation is predominantly pro-inflammatory, particularly in the contexts of pain and metabolic inflammation.

Pro-inflammatory and Nociceptive Functions

Activation of PAR-4 in primary sensory neurons induces hyperalgesia.[5] This process involves the sensitization of transient receptor potential (TRP) ion channels, such as TRPV1 and TRPV4, through PKC and ERK/MAPK signaling pathways.[5] PAR-4 activation is also known to induce leukocyte rolling and adherence, edema, and plasma extravasation, contributing directly to the inflammatory response.[6][22]

Role in Metabolic Inflammation

Recent studies have implicated PAR-4 in the inflammation of visceral adipose tissue (WAT) associated with diet-induced obesity. In high-fat diet (HFD)-fed mice, PAR-4 deficiency resulted in less visceral adiposity, smaller adipocytes, fewer inflammatory macrophage infiltrates (crown-like structures), and lower expression of pro-inflammatory genes like Ccl2 and Il1b in WAT.[23]

PAR-4 Signaling Pathways

PAR-4 signals primarily through the Gq/phospholipase C (PLC) pathway.[5] This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively. These events are upstream of further signaling cascades, including the MAPK pathway, which are critical for its pro-inflammatory and nociceptive effects.[5]

Quantitative Data from Murine Models

| Model | PAR-4 Modulation | Key Findings | Reference |

| High-Fat Diet (HFD) | Deficiency (PAR-4⁻/⁻) | Significantly fewer crown-like structures (macrophage clusters) in visceral adipose tissue. ~4-fold lower transcript levels of Ccl2 and Il1b in WAT compared to HFD-fed wild-type mice. | [23] |

| LPS-Induced Shwartzman Reaction | Antagonist (pepducin) | Reduced neutrophil infiltration into inflamed tissue. Did not reduce mortality or prolong survival. | [24] |

The Role of PAR-3 in Murine Inflammation

The role of the G protein-coupled receptor PAR-3 in inflammation is less direct than that of PAR-1, -2, and -4. Thrombin can cleave PAR-3, but it does not appear to signal independently and is often considered a co-receptor for thrombin, primarily modulating the activity of other PARs. However, the distinct polarity protein, also named PAR-3, is an essential regulator of vascular homeostasis and inflammation.

An Indirect Anti-inflammatory Role via Endothelial Polarity

In the cardiovascular system, endothelial cells align themselves in the direction of laminar blood flow, a state of planar cell polarity that is associated with an anti-inflammatory, atheroprotective phenotype. The cell polarity protein PAR-3 is an essential gatekeeper of this process.[8][25] In endothelial cell-specific PAR-3 knockout mice, this flow-induced polarity is compromised. While the establishment of polarity itself is anti-inflammatory, PAR-3 also appears to control endothelial inflammatory responses via modulation of NF-κB activity through glycogen synthase kinase 3β (GSK3β), a function that is separable from its role in cell elongation.[8][25]

Quantitative Data from Murine Models

| Model | PAR-3 Modulation | Key Findings | Reference |

| Aortic Arch Endothelium | EC-specific inducible loss-of-function | Compromised Golgi orientation (Polarity Index) in response to flow. Increased nuclear p65 (NF-κB) intensity, which was reversed by a GSK3β inhibitor. | [25] |

Summary and Therapeutic Implications

The study of Protease-Activated Receptors in murine inflammation reveals a complex and highly nuanced system.

-

PAR-1 acts as a dual-function receptor where the outcome is determined by the activating protease, presenting a challenge and an opportunity for developing biased agonists that promote APC-like cytoprotective signaling while avoiding thrombin's pro-inflammatory effects.[10][12]

-

PAR-2 also shows pro- and anti-inflammatory faces, suggesting that therapeutic strategies must be highly context-specific, potentially targeting downstream effectors rather than the receptor itself.

-

PAR-4 is a more consistently pro-inflammatory target, and its antagonists may hold promise for treating conditions involving neurogenic or metabolic inflammation.[23][24]

-

The polarity protein PAR-3 offers an indirect but important target for maintaining vascular homeostasis, where promoting its function could help suppress endothelial inflammation.

The development of selective PAR antagonists, biased agonists, and pepducins continues to be an active area of research. A thorough understanding of the specific proteases, receptors, and signaling pathways active in a given murine inflammatory model is paramount for the successful translation of these findings into effective therapeutics for human inflammatory diseases.

References

- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A role for proteinase-activated receptor–1 in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.lib.jmu.edu [search.lib.jmu.edu]

- 7. ahajournals.org [ahajournals.org]

- 8. PAR-3 controls endothelial planar polarity and vascular inflammation under laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Apoptosis by the Tumor Suppressor Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protease-activated receptor-1: key player in the sepsis coagulation-inflammation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteinase-activated receptor-1 is an anti-inflammatory signal for colitis mediated by a type 2 immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proteinase-activated receptor 2 activation promotes an anti-inflammatory and alternatively activated phenotype in LPS-stimulated murine macrophages | Semantic Scholar [semanticscholar.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Protease-activated receptor-4: a novel mechanism of inflammatory pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The thrombin receptor PAR4 supports visceral adipose tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. embopress.org [embopress.org]

An In-depth Technical Guide to the PAR-1 Agonist Peptide SFFLRN in Mouse Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR-1), a G-protein coupled receptor (GPCR), plays a critical role in a multitude of physiological and pathophysiological processes, including thrombosis, inflammation, and vascular biology.[1][2] Its unique activation mechanism involves proteolytic cleavage of its N-terminus by serine proteases like thrombin, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[3][4] The hexapeptide SFFLRN corresponds to the N-terminal sequence of the tethered ligand of the human thrombin receptor and acts as a potent agonist, mimicking the effects of thrombin on PAR-1.[5] This guide provides a comprehensive technical overview of the use and effects of the PAR-1 agonist peptide SFFLRN and its analogs in mouse models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. It is important to note a key species difference: mouse platelets do not express PAR-1, and their activation by thrombin is primarily mediated by PAR-4.[6][7] Therefore, in vivo effects of PAR-1 agonists in mice are largely independent of direct platelet activation.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of SFFLRN and other PAR-1 activating peptides in mouse models.

Table 1: Effects of PAR-1 Agonists on Vascular Permeability and Edema in Mice

| Peptide | Mouse Model | Dose & Administration | Measured Parameter | Result | Reference |

| TFLLR-NH2 | Wild-type | 3 µmol/kg, IV | Evans blue extravasation (various tissues) | 2- to 8-fold increase in bladder, esophagus, stomach, intestine, and pancreas | [9] |

| TFLLR-NH2 | Wild-type (rat paw) | - | Edema | Marked and sustained edema | [9] |

| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (double injection) | Evans blue dye content in ischemic hemisphere | Statistically significant decrease to 321.10 ± 15.69% (vs. 382.40 ± 18.67% in control) | [3] |

Table 2: Effects of PAR-1 Agonists on Inflammation and Nociception in Mice

| Peptide | Mouse Model | Dose & Administration | Measured Parameter | Result | Reference |

| TFLLR-NH2 | Oxazolone-induced dermatitis | - | Ear swelling (ES) | Increase in ES (p = 0.0279) | [4] |

| TFLLR-NH2 | Oxazolone-induced dermatitis | - | CD68 expression | Increase in CD68 expression (p < 0.0001) | [4] |

| TFLLR-NH2 | Oxazolone-induced dermatitis | - | iNOS expression | Increase in iNOS expression (p = 0.0212) | [4] |

| TFLLR-NH2 | Cultured neurons | 1.9 µM (EC50) | [Ca2+]i increase | >50% of neurons responded | [9] |

Table 3: Effects of PAR-1 Agonists on Ischemic Injury in Mice

| Peptide | Mouse Model | Dose & Administration | Measured Parameter | Result | Reference |

| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (single injection) | Brain lesion volume | Decrease in lesion volume | [3] |

| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (double injection) | Brain lesion volume (24h post-thrombosis) | 2-fold decrease (48.59 ± 6.42% vs. 100.00 ± 7.27% in control) | [3] |

| AP9 | Photothrombosis-induced ischemia | 20 mg/kg, IV (double injection) | Brain lesion volume (96h post-thrombosis) | 53.21 ± 9.72% relative to control | [3] |

Signaling Pathways of PAR-1 Activation

Activation of PAR-1 by agonists like SFFLRN can trigger multiple downstream signaling cascades depending on the activating protease and cellular context, a phenomenon known as "biased agonism".[3] Thrombin cleavage of PAR-1 typically leads to pro-inflammatory and pro-thrombotic effects, whereas cleavage by activated protein C (APC) can elicit cytoprotective and anti-inflammatory responses.[1][2][8]

The diagram below illustrates the general signaling pathways initiated by PAR-1 activation.

References

- 1. pnas.org [pnas.org]

- 2. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]

- 4. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Roles of protease-activated receptors in a mouse model of endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

SFFLRN Peptide as a Tool for Studying PAR-1 Function: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Protease-Activated Receptor 1 (PAR-1) is a unique member of the G-protein coupled receptor (GPCR) superfamily, playing critical roles in hemostasis, thrombosis, inflammation, and cellular signaling.[1][2] Unlike typical GPCRs that are activated by reversible ligand binding, PAR-1 is activated by the irreversible proteolytic cleavage of its N-terminal domain by proteases, most notably thrombin.[3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3][5] The synthetic hexapeptide SFLLRN, which mimics the first six amino acids of this tethered ligand, serves as a powerful pharmacological tool, allowing for the direct and specific activation of PAR-1 without the need for proteolytic cleavage.[3][5] This guide provides a comprehensive overview of the SFFLRN peptide, its mechanism of action, associated signaling pathways, and detailed protocols for its use in studying PAR-1 function.

The SFFLRN Peptide: A Synthetic Agonist for PAR-1

The peptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) corresponds to the first six amino acids of the new amino terminus of PAR-1 exposed after thrombin cleavage.[3][6] By mimicking this endogenous tethered ligand, the SFLLRN peptide can directly bind to and activate PAR-1, initiating the same downstream signaling cascades.[3] This makes it an invaluable tool for several reasons:

-

Specificity: It allows for the selective activation of PAR-1, bypassing the need for thrombin which can have other physiological effects and activate other PARs (like PAR-3 and PAR-4).[1][5]

-

Controlled Activation: Unlike the irreversible activation by thrombin, the signaling response to the soluble SFLLRN peptide can be terminated by its removal or washout.[7]

-

Experimental Versatility: It can be used across a wide range of in vitro and in vivo experimental models to probe PAR-1 function in various cell types and tissues.

Mechanism of PAR-1 Activation: Thrombin vs. SFFLRN

The activation of PAR-1 occurs via two distinct but related mechanisms. The endogenous protease thrombin binds to the extracellular N-terminus of PAR-1 and cleaves the peptide bond between arginine-41 and serine-42.[3][4] This action unmasks the SFLLRN... sequence, which then functions as an intramolecular tethered ligand, binding to the receptor's core to trigger a conformational change and subsequent G-protein activation.[4]

The synthetic SFFLRN peptide circumvents the need for this proteolytic step. As an exogenous agonist, it binds directly to the same site as the tethered ligand, inducing a similar conformational change and activating the receptor.[3]

Key Signaling Pathways Activated by SFFLRN

Upon activation by SFFLRN, PAR-1 couples to several heterotrimeric G-proteins, including Gαq, Gα12/13, and Gαi, to initiate a broad range of cellular responses.[8]

-

Gαq Pathway: This is a primary pathway activated by PAR-1. Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[9] This pathway is central to responses like platelet secretion and smooth muscle contraction.[9][10]

-

Gα12/13 Pathway: Activation of this pathway leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Rho and its downstream effector, Rho-associated kinase (ROCK), are critical for regulating the actin cytoskeleton, leading to changes in cell shape, motility, and smooth muscle contraction.[11]

-

Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Quantitative Data on SFFLRN-Mediated PAR-1 Activation

The following tables summarize quantitative data from various studies using SFFLRN to elicit physiological responses through PAR-1 activation.

Table 1: Effective Concentrations of SFFLRN in Various Assays

| Assay Type | Cell/Tissue Type | Response Measured | Effective Concentration Range | Reference |

| Platelet Aggregation | Human Platelets | Half-maximal aggregation | ~0.8 µM | [6] |

| Platelet Aggregation | Human Platelets | Aggregation (60-70% light transmittance) | 2-3 µM | [12] |

| Procoagulant Activity | Human Platelets | Annexin V Binding | 0.1 - 2000 µM | [9] |

| Vascular Contraction | Human Renal Artery | Concentration-dependent contraction | 1 - 100 µM | [10] |

| Airway Contraction | Rat Trachea/Bronchi | Concentration-dependent contraction | 0.1 - 30 µM | [13] |

| NO Release | Rat C6 Glioma Cells | Increased cytokine-induced NO release | 1 - 100 µM | [14] |

| Calcium Mobilization | Cultured Neurons | EC50 for increased intracellular Ca2+ | 1.9 µM (for TFLLR-NH2, a related PAR-1 agonist) | [15] |

Table 2: Comparison of Cellular Responses to Thrombin vs. SFFLRN

| Parameter | Thrombin | SFFLRN | Key Observation | Reference |

| Potency (Platelets) | High (nM range) | Lower (µM range) | Thrombin is significantly more potent than SFLLRN in activating platelets. | [9][10] |

| Procoagulant Activity | Potent induction | Potent induction | Selective PAR-1 activation by SFLLRN is as potent as thrombin in stimulating procoagulant activity. | [9] |

| Vascular Contraction | ~1000-fold more potent | Less potent | Thrombin is a much more potent vasoconstrictor of the human renal artery than SFLLRN-NH2. | [10] |

| Signaling Bias (Endothelial Cells) | Favors Gα12/13 (permeability) over Gαq (Ca2+ mobilization) at lower concentrations. | Favors Gαq (Ca2+ mobilization) over Gα12/13 (permeability). | The mode of activation (proteolytic vs. direct binding) may induce different G-protein coupling preferences. | [8][11] |

| Clotting Time (in vitro) | N/A (activator) | Decreased from 200s to 100s | SFLLRN-activated platelets significantly accelerate clotting, comparable to collagen. | [9][16] |

Experimental Protocols Using SFFLRN

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for key experiments utilizing the SFFLRN peptide.

Platelet Aggregation Assay

This assay measures the ability of SFFLRN to induce the clumping of platelets, a key event in thrombosis.

Methodology:

-

Platelet Preparation:

-

Obtain platelet-rich plasma (PRP) from citrated whole blood by centrifugation.[12]

-

To prepare washed platelets, treat PRP with an anticoagulant like hirudin and acid-citrate-dextrose (ACD).[12]

-

Centrifuge the PRP to pellet the platelets. Discard the supernatant.

-

Gently resuspend the platelet pellet in a suitable buffer (e.g., modified HEPES-Tyrode buffer, pH 7.3) and allow them to rest at 37°C.[12] Repeat the wash step for cleaner preparations.

-

-

Aggregation Measurement:

-

Place the washed platelet suspension into a siliconized glass cuvette with a stir bar. Place the cuvette in a platelet aggregometer (e.g., Chrono-Log) at 37°C.[12]

-

Calibrate the instrument by setting the baseline (0% aggregation) with the platelet suspension and the 100% aggregation mark with buffer alone.

-

To initiate aggregation, add a known concentration of SFFLRN peptide (typically 2-10 µM) to the cuvette.[12][17]

-

Record the change in light transmittance for several minutes. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.

-

(Optional) To study inhibitory effects, pre-incubate the platelets with antagonists or inhibitors for a set period (e.g., 30 minutes) before adding SFFLRN.[12]

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR-1 activation, typically using a fluorescent calcium indicator.

Methodology:

-

Cell Preparation:

-

Culture adherent cells (e.g., endothelial cells, neurons) on glass coverslips or in a 96-well plate suitable for fluorescence imaging. For suspension cells (e.g., platelets), they can be processed in tubes.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[15]

-

Wash the cells to remove excess extracellular dye.

-

-

Fluorescence Measurement:

-

Place the coverslip or plate into a fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2, excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Establish a stable baseline fluorescence recording for 1-2 minutes.

-

Add SFFLRN peptide to the cells at the desired concentration.

-

Record the rapid change in fluorescence intensity. The ratio of emissions following excitation at the two wavelengths is proportional to the intracellular calcium concentration.

-

Data is often presented as the peak change in fluorescence ratio or as the integrated response over time.

-

Procoagulant Activity (Clotting) Assay

This functional assay measures the ability of SFFLRN-activated platelets to accelerate the coagulation cascade.

Methodology:

-

Platelet Activation:

-

Clotting Time Measurement:

-

In a coagulometer, combine the activated platelet suspension with factor VIIa and soluble tissue factor.[16]

-

Initiate the clotting reaction by adding calcium chloride (CaCl2).[16]

-

Measure the time it takes for a fibrin clot to form.

-

A significant decrease in clotting time in the presence of SFFLRN-activated platelets compared to unstimulated platelets indicates enhanced procoagulant activity.[9][16]

-

Considerations and Limitations

While SFFLRN is a powerful tool, researchers should be aware of certain considerations:

-

Potency Differences: SFFLRN is generally less potent than thrombin, requiring micromolar concentrations to achieve effects that thrombin produces at nanomolar concentrations.[10]

-

Signaling Bias: Studies have suggested that SFFLRN and thrombin can produce "biased" signaling, preferentially activating certain G-protein pathways over others.[8][11] This may lead to functional outcomes that are not identical to those produced by thrombin.

-

Selectivity: While highly selective for PAR-1, at very high concentrations, some PAR-activating peptides have been shown to have off-target effects or cross-reactivity with other PARs, such as PAR-2.[13] It is crucial to use the lowest effective concentration and appropriate controls.

-

Peptide Stability: As a peptide, SFFLRN can be subject to degradation by peptidases in complex biological systems or during long-term experiments.

Conclusion

The SFFLRN peptide is an indispensable reagent for dissecting the complex biology of Protease-Activated Receptor 1. By providing a means of direct, specific, and controlled receptor activation, it allows researchers to investigate PAR-1's role in a multitude of physiological and pathological processes. Understanding its mechanism, the signaling pathways it triggers, and the appropriate experimental methodologies for its use, as outlined in this guide, will enable scientists and drug development professionals to effectively leverage this tool to advance our knowledge of PAR-1 and explore its potential as a therapeutic target.

References

- 1. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Termination of signaling by protease-activated receptor-1 is linked to lysosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Functional Selectivity of G Protein Signaling by Agonist Peptides and Thrombin for the Protease-activated Receptor-1*[boxs] | Semantic Scholar [semanticscholar.org]

- 12. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thrombin and PAR-1 activating peptide increase iNOS expression in cytokine-stimulated C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PAR-1 In Vivo Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular biology.[1] Unlike typical GPCRs, PAR-1 is irreversibly activated by proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin.[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3][4] The first six amino acids of this tethered ligand are crucial for activation, and synthetic peptides mimicking this sequence, such as TFLLR-NH2, are widely used as selective PAR-1 agonists in research.[5][6]

Conversely, antagonists like vorapaxar block this activation, providing a tool to study the inhibitory effects on PAR-1 signaling.[7][8] Mouse models are invaluable for studying the in vivo effects of PAR-1 modulation in various physiological and pathological contexts, from inflammation and vascular permeability to diseases like diabetic nephropathy and pulmonary fibrosis.[7][9][10] However, it is important to note that murine platelets do not express PAR-1, which makes mouse models particularly useful for studying platelet-independent effects of PAR-1 modulation.[2][11]

These application notes provide detailed protocols for the in vivo administration of a PAR-1 agonist (TFLLR-NH2) and an antagonist (vorapaxar) in mice, summarize quantitative data from relevant studies, and outline common experimental workflows.

PAR-1 Signaling Pathway

PAR-1 activation triggers complex, context-dependent signaling cascades. The activating protease can influence the downstream pathway, a phenomenon known as biased signaling.[12][13] For example, thrombin and Activated Protein C (APC) cleave PAR-1 at different sites, leading to distinct cellular responses.[12][14] Thrombin-mediated activation is often linked to pro-inflammatory and barrier-disruptive effects through Gαq and Gα12/13 pathways, while APC-mediated signaling can be cytoprotective, often involving β-arrestin pathways.[12][13]

In Vivo Administration Protocols & Data

The administration protocol, including dosage, route, and vehicle, is critical for achieving desired biological effects and ensuring reproducibility. Below are summarized protocols and data for PAR-1 agonists and antagonists in mice.

Table 1: In Vivo Administration of PAR-1 Modulators in Mice

| Compound | Type | Dosage | Route of Administration | Mouse Model / Context | Reference |

| TFLLR-NH2 | Agonist | 3 µmol/kg | Intravenous (tail vein) | Plasma Extravasation | [5][15] |

| TFLLR-NH2 | Agonist | 1-10 µmol/kg | Intraperitoneal | Gastrointestinal Transit | [9] |

| TFLLR-NH2 | Agonist | Not specified | Intraperitoneal | Delayed-Type Hypersensitivity | [4] |

| AP9 Peptide | Agonist | 20 mg/kg | Intravenous | Photothrombosis-Induced Ischemia | [16] |

| Vorapaxar | Antagonist | 1.75 mg/kg | Oral Gavage (twice a week) | Diabetic Nephropathy (STZ-induced) | [7] |

| Vorapaxar | Antagonist | 2.5, 5, or 10 mg/kg | Not specified (once a day) | Pulmonary Fibrosis (Bleomycin-induced) | [10] |

| Vorapaxar | Antagonist | 5 mg/kg | Intraperitoneal | Hepatic Ischemia-Reperfusion Injury | [17] |

| Vorapaxar | Antagonist | 10 mg/kg (in diet) | Oral (in diet) | Atherosclerosis (ApoEko) | [11] |

| RWJ 56110 | Antagonist | Not specified | Intraperitoneal | Delayed-Type Hypersensitivity | [4] |

Protocol 1: PAR-1 Agonist (TFLLR-NH2) Administration for Plasma Extravasation Assay

This protocol is adapted from studies measuring vascular permeability changes upon PAR-1 activation.[5][15]

1. Materials:

-

TFLLR-NH2 peptide (selective PAR-1 agonist)

-

Sterile physiological saline (0.9% NaCl)

-

Evans blue dye

-

Formamide

-

Anesthetic (e.g., isoflurane)

-

Standard laboratory mice (e.g., C57BL/6)

2. Reagent Preparation:

-

TFLLR-NH2 Solution: Dissolve TFLLR-NH2 in sterile saline to a final concentration that allows for a 3 µmol/kg dosage in a small injection volume (e.g., 25 µL).[5] Prepare fresh on the day of the experiment.

-

Evans Blue Solution: Prepare a 33.3 mg/kg solution in sterile saline. This can be co-injected with the peptide.[5]

3. Administration Procedure:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Administer the TFLLR-NH2 solution (3 µmol/kg) and Evans blue dye (33.3 mg/kg) via the lateral tail vein.[5][15] A typical injection volume is 25-50 µL.[5] Administer saline to control mice.

-

Allow the agents to circulate for a defined period (e.g., 10 minutes).[5]

4. Tissue Collection and Analysis:

-

After 10 minutes, perfuse the mouse transcardially with heparinized saline (e.g., 20 U/mL) to remove blood from the vasculature.[5]

-

Excise tissues of interest (e.g., bladder, esophagus, stomach).[5][18]

-

Incubate each tissue sample in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.

-

Measure the absorbance of the formamide supernatant spectrophotometrically at 650 nm.[5]

-

Quantify the amount of extravasated dye by comparing it to a standard curve of known Evans blue concentrations.

Protocol 2: PAR-1 Antagonist (Vorapaxar) Administration in a Chronic Disease Model

This protocol is based on a study of diabetic nephropathy where long-term PAR-1 inhibition was evaluated.[7]

1. Materials:

-

Vorapaxar

-

Vehicle solution (e.g., 0.02% hydroxypropyl-β-cyclodextrin in 0.1% DMSO)[7]

-

Oral gavage needles

-

Streptozotocin (STZ)-induced diabetic mice or other relevant chronic disease models.

2. Reagent Preparation:

-

Vorapaxar Suspension: Prepare a suspension of vorapaxar in the vehicle solution to achieve a final dose of 1.75 mg/kg.[7] Ensure the suspension is homogenous before each administration.

3. Administration Procedure:

-

Four weeks after disease induction (e.g., with STZ), begin the treatment regimen.[7]

-

Administer vorapaxar (1.75 mg/kg) or vehicle solution to the respective mouse groups via oral gavage.[7] The administration volume is typically around 100 µL per 10 g of body weight.[7]

-

Repeat the administration twice weekly for the duration of the study (e.g., 20 weeks).[7]

4. Endpoint Analysis:

-

Throughout the study, monitor relevant parameters such as blood glucose levels.

-

Sacrifice the mice and harvest blood and kidneys for further analysis, such as measuring plasma cystatin C, histological assessment of mesangial expansion, and immunofluorescence for fibronectin deposition.[7]

General Experimental Workflow & Data Summary

A typical in vivo study involving PAR-1 modulation follows a structured workflow from model selection to data analysis.

Table 2: Summary of Quantitative Outcomes from In Vivo PAR-1 Modulation

| Experimental Model | PAR-1 Modulator & Dose | Outcome Measured | Result | Reference |

| Vascular Permeability | TFLLR-NH2 (3 µmol/kg) | Evans Blue Extravasation | 2- to 8-fold increase in extravasation in bladder, esophagus, stomach, and intestine. | [5][15] |

| Gastrointestinal Transit | TFLLR-NH2 (5-10 µmol/kg, i.p.) | Charcoal Meal Transit Distance | Significant, dose-dependent increase in transit distance. | [9] |

| Diabetic Nephropathy | Vorapaxar (1.75 mg/kg) | Albuminuria & Mesangial Expansion | Prevented the development of albuminuria and mesangial expansion compared to vehicle-treated diabetic mice. | [7] |

| Pulmonary Fibrosis | Vorapaxar (2.5-10 mg/kg) | Fibrosis Score & Collagen Deposition | Dose-dependent reduction in fibrosis and expression of fibronectin and collagen. | [10] |

| Cerebral Ischemia | AP9 Peptide (20 mg/kg x 2) | Brain Lesion Volume | ~50% reduction in lesion volume 24 and 96 hours post-thrombosis. | [16] |

| Delayed-Type Hypersensitivity | TFLLR-NH2 (agonist) | Ear Swelling (ES) & CD68 Expression | Increased ES and CD68 expression compared to saline controls. | [4] |

| Delayed-Type Hypersensitivity | RWJ 56110 (antagonist) | Ear Swelling (ES) & CD68 Expression | Reduced ES and CD68 expression compared to saline controls. | [4] |

References

- 1. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]

- 2. Protease activated receptor-1 impedes prostate and intestinal tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease Activated Receptor-1 mediates cytotoxicity during ischemia using in vivo and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR-1 signaling on macrophages is required for effective in vivo delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TFLLR-NH2 | PAR1 agonist | Hello Bio [hellobio.com]

- 7. Vorapaxar treatment reduces mesangial expansion in streptozotocin-induced diabetic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vivo evidence that protease-activated receptors 1 and 2 modulate gastrointestinal transit in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vorapaxar proven to be a promising candidate for pulmonary fibrosis by intervening in the PAR1/JAK2/STAT1/3 signaling pathway-an experimental in vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PAR1 biased signaling is required for activated protein C in vivo benefits in sepsis and stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]

- 17. glpbio.com [glpbio.com]

- 18. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Intracerebroventricular Administration of SFFLRN Peptide in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide SFFLRN is a synthetic agonist of the Protease-Activated Receptor-1 (PAR1), a G-protein coupled receptor involved in a multitude of physiological and pathological processes.[1] In the central nervous system (CNS), PAR1 is expressed on neurons and glial cells and its activation is implicated in processes such as neuroinflammation, synaptic plasticity, and neuronal damage.[2][3] Intracerebroventricular (ICV) injection provides a direct route of administration to the brain, bypassing the blood-brain barrier, and is a valuable technique for investigating the central effects of novel therapeutic peptides like SFFLRN.

These application notes provide a comprehensive overview of the protocols for the ICV injection of the SFFLRN peptide in rats, the subsequent behavioral analyses, and the known signaling pathways associated with PAR1 activation in the brain.

Data Presentation

Table 1: Effects of Intracerebroventricular SFFLRN Injection on Locomotor Activity in the Open Field Test

| Treatment Group | Dose of SFFLRN | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Number of Center Entries |

| Vehicle Control | 0 µg | Data not available | Data not available | Data not available |

| SFFLRN | X µg | Data not available | Data not available | Data not available |

| SFFLRN | Y µg | Data not available | Data not available | Data not available |

| SFFLRN | Z µg | Data not available | Data not available | Data not available |

Table 2: Effects of Intracerebroventricular SFFLRN Injection on Anxiety-Like Behavior in the Elevated Plus Maze

| Treatment Group | Dose of SFFLRN | Time Spent in Open Arms (s) | Number of Open Arm Entries | Time Spent in Closed Arms (s) |

| Vehicle Control | 0 µg | Data not available | Data not available | Data not available |

| SFFLRN | X µg | Data not available | Data not available | Data not available |

| SFFLRN | Y µg | Data not available | Data not available | Data not available |

| SFFLRN | Z µg | Data not available | Data not available | Data not available |

Table 3: Effects of Intracerebroventricular SFFLRN Injection on Spatial Learning and Memory in the Morris Water Maze

| Treatment Group | Dose of SFFLRN | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial | Platform Crossings - Probe Trial |

| Vehicle Control | 0 µg | Data not available | Data not available | Data not available |

| SFFLRN | X µg | Data not available | Data not available | Data not available |

| SFFLRN | Y µg | Data not available | Data not available | Data not available |

| SFFLRN | Z µg | Data not available | Data not available | Data not available |

Signaling Pathways

Activation of PAR1 by the SFFLRN peptide initiates a cascade of intracellular signaling events. PAR1 can couple to multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of various downstream effectors. The diagram below illustrates the primary signaling pathways associated with PAR1 activation in the central nervous system.

Caption: PAR1 signaling cascade in the CNS.

Experimental Protocols

The following protocols are synthesized from established methodologies for intracerebroventricular injections and behavioral testing in rats.

Preparation of SFFLRN Peptide Solution

Materials:

-

SFFLRN peptide (lyophilized powder)

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required amount of SFFLRN peptide to achieve the desired final concentrations for injection.

-